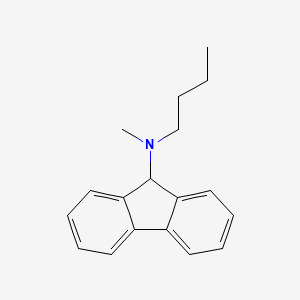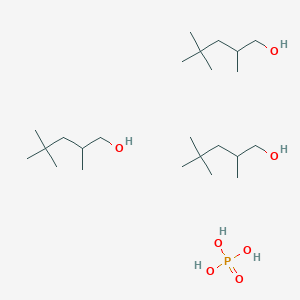
Phosphoric acid;2,4,4-trimethylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid;2,4,4-trimethylpentan-1-ol is a compound that combines the properties of phosphoric acid and 2,4,4-trimethylpentan-1-olIt is commonly used in various industrial applications, including fertilizers, food additives, and cleaning agents . 2,4,4-Trimethylpentan-1-ol, on the other hand, is an organic compound with the chemical formula C₈H₁₈O. It is a fatty alcohol used in the synthesis of various chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;2,4,4-trimethylpentan-1-ol involves the reaction of phosphoric acid with 2,4,4-trimethylpentan-1-ol. This reaction typically occurs under controlled conditions to ensure the proper formation of the desired compound. The reaction can be represented as follows:
[ \text{H}_3\text{PO}_4 + \text{C}8\text{H}{18}\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process may include steps such as distillation, purification, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid;2,4,4-trimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce simpler alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Phosphoric acid;2,4,4-trimethylpentan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of phosphoric acid;2,4,4-trimethylpentan-1-ol involves its interaction with molecular targets and pathways. In biological systems, it may act as a phosphate donor, participating in phosphorylation reactions that regulate various cellular processes. The compound’s effects are mediated through its ability to bind to specific enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid: A mineral acid with similar chemical properties but lacks the organic component.
2,4,4-Trimethylpentan-1-ol: An organic alcohol with similar structural features but without the acidic properties of phosphoric acid.
Uniqueness
Phosphoric acid;2,4,4-trimethylpentan-1-ol is unique due to its combination of acidic and alcoholic properties, making it versatile for various applications. Its dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its individual components .
Propiedades
Número CAS |
129877-64-1 |
|---|---|
Fórmula molecular |
C24H57O7P |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
phosphoric acid;2,4,4-trimethylpentan-1-ol |
InChI |
InChI=1S/3C8H18O.H3O4P/c3*1-7(6-9)5-8(2,3)4;1-5(2,3)4/h3*7,9H,5-6H2,1-4H3;(H3,1,2,3,4) |
Clave InChI |
LPXSWFXVGYZNLK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)C)CO.CC(CC(C)(C)C)CO.CC(CC(C)(C)C)CO.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


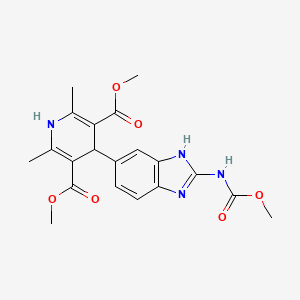


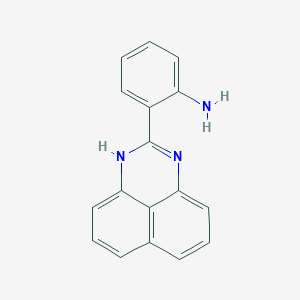

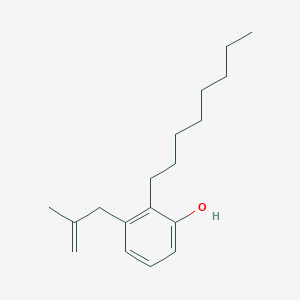
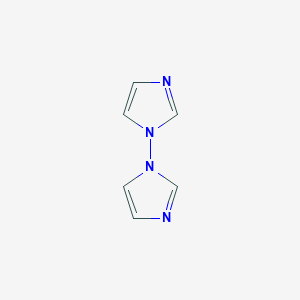
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)


